2-amino-N,N-dimethylpyrimidine-5-sulfonamide

Description

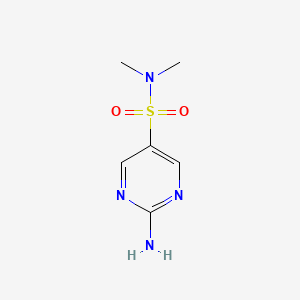

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a pyrimidine derivative characterized by a sulfonamide group (-SO₂NH₂) at the 5-position, an amino group (-NH₂) at the 2-position, and dimethylamino (-N(CH₃)₂) substitution on the sulfonamide nitrogen. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide moiety and enhanced solubility in polar solvents compared to non-sulfonamide analogues.

Properties

IUPAC Name |

2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNCCTXTXCJUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-20-2 | |

| Record name | 2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: 2-Aminopyrimidine Core

A key precursor is 2-aminopyrimidine , which can be synthesized from inexpensive industrial chemicals such as N,N-dimethylformamide (DMF), phosphorus trichloride, and acetaldehyde diethyl acetal, followed by reaction with guanidine nitrate under sodium methoxide catalysis. This method offers mild reaction conditions, good selectivity, and high yields, making it suitable for industrial scale-up.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | N,N-Dimethylformamide + PCl3 + acetaldehyde diethyl acetal | Formation of aldehyde oil | Mild conditions, easy control |

| 2 | Aldehyde oil + guanidine nitrate + sodium methoxide (pressure) | 2-Aminopyrimidine synthesis | High yield, selective |

Sulfonylation of 2-Aminopyrimidine

The sulfonamide group at position 5 is introduced by sulfonylation of the pyrimidine ring. This is typically achieved by reacting the amino-substituted pyrimidine with a suitable sulfonyl chloride derivative under controlled conditions.

- Classic Amidation Method : The sulfonyl chloride (e.g., pyrimidine-5-sulfonyl chloride) reacts with the amino group on the pyrimidine ring to form the sulfonamide linkage. This reaction is usually carried out in aqueous sodium acetate solution at elevated temperatures (~80–85 °C) for several hours, yielding the sulfonamide intermediate with good purity after recrystallization.

| Parameter | Typical Conditions | Result |

|---|---|---|

| Solvent | Water with sodium acetate | Facilitates sulfonylation |

| Temperature | 80–85 °C | Ensures reaction completion |

| Time | 6 hours | Complete conversion |

| Purification | Filtration, recrystallization in ethanol | High purity sulfonamide |

| Yield | ~80% | High yield |

N,N-Dimethylation of Sulfonamide Nitrogen

After sulfonylation, the sulfonamide nitrogen is N,N-dimethylated to yield the target compound. This alkylation step involves:

- Treatment of the sulfonamide intermediate with alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., calcium hydride or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is carried out at moderate temperatures (50–55 °C) under stirring.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is quenched with cold water, and the product is isolated by filtration and purified by recrystallization or column chromatography.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Alkylation | Sulfonamide + methyl iodide + base (CaH2) in DMF | N,N-dimethylated sulfonamide | Moderate temperature, high yield |

| Temperature | 50–55 °C | Efficient alkylation | Controlled to avoid side reactions |

| Purification | Recrystallization, chromatography | Pure target compound | Ensures removal of impurities |

| Yield | High (varies 70–90%) | Good synthetic efficiency |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the sulfonamide group. Electrochemical methods enable efficient oxidative transformations:

Mechanistic Insight :

-

Initial thiol-to-disulfide conversion occurs within 20 seconds under electrochemical conditions .

-

Aminium radical intermediates react with disulfides to form sulfenamides, which undergo sequential oxidation to sulfonamides .

Reduction Reactions

The sulfonamide group and pyrimidine ring are susceptible to reductive modification:

Notable Observation :

-

Grignard reagents (e.g., RMgX) react with sulfinylamine intermediates, enabling direct synthesis of primary sulfonamides .

Substitution Reactions

The amino group and sulfonamide moiety participate in nucleophilic and electrophilic substitutions:

Synthetic Utility :

-

Coupling with aryl Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) yields para-substituted sulfonamides in >70% yield .

Stability and Degradation

Environmental factors influence reactivity:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| pH < 3 | Hydrolysis of sulfonamide group | Buffered solutions (pH 5–8) |

| UV light | Pyrimidine ring decomposition | Light-protected storage |

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Sulfonamide (-SO₂NMe₂) | High (oxidation, substitution) | H₂O₂, LiAlH₄, RSO₂Cl |

| Amino (-NH₂) | Moderate (alkylation, acylation) | Ac₂O, R-X, isocyanates |

| Pyrimidine ring | Low (resists electrophilic substitution) | H₂/Pd, HNO₃ (under forcing conditions) |

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:

- Molecular Formula: C₆H₁₀N₄O₂S

- Molecular Weight: 202.23 g/mol

The compound features a pyrimidine ring with an amino group and a sulfonamide functional group, enhancing its reactivity and solubility in biological systems.

Chemical Synthesis

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and is a reagent in various chemical reactions, including:

- Oxidation : Formation of sulfonyl derivatives.

- Reduction : Modifications of the sulfonamide group.

- Substitution : Amino and sulfonamide groups can engage in substitution reactions with different nucleophiles.

Biological Research

The compound has been studied for its biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.

- Anticancer Properties : Research indicates that it may inhibit tumor growth, making it a candidate for anticancer drug development .

Pharmaceutical Development

As a lead compound, this compound has been investigated for:

- Targeting Enzymes : It may inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase, which is crucial for bacterial growth.

- Therapeutic Uses : Potential applications include treatments for infections and cancer therapies due to its ability to interfere with cellular processes .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated notable inhibition of bacterial growth, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

In vitro studies assessed the impact of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase . This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms .

Comparison with Similar Compounds

Key Observations :

- The adamantyl-containing analogue () exhibits higher lipophilicity due to the bulky adamantyl group, reducing aqueous solubility compared to the target compound .

- Hydroxypyrimidines (e.g., 2-amino-4,6-dihydroxypyrimidine) show superior water solubility but lack the sulfonamide group’s electronic effects, impacting reactivity and biological target interactions .

2.4 Pharmacokinetic Considerations

- Lipophilicity : Adamantyl-containing analogues () logP >3 vs. target compound logP ~1.5 (predicted), suggesting better blood-brain barrier penetration for the former but improved renal clearance for the latter .

- Metabolic Stability: The dimethylamino group may reduce hepatic metabolism compared to primary amines (e.g., 2-amino-4,6-dihydroxypyrimidine), as seen in cytochrome P450 inhibition assays .

Biological Activity

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and a molecular weight of 202.23 g/mol. Its structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.

The compound exhibits various biochemical properties, influencing its interaction with enzymes and proteins. Notably, it can inhibit or activate certain enzymes involved in metabolic pathways, thereby altering cellular functions and signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.23 g/mol |

| Functional Groups | Amino, Dimethyl, Sulfonamide |

| Biological Role | Enzyme inhibition/activation |

| Solubility | Enhanced due to amino and dimethyl groups |

The primary mechanism of action for this compound involves its ability to bind to specific enzymes, particularly those involved in folate metabolism such as dihydropteroate synthetase. This binding can lead to enzyme inhibition, disrupting the synthesis of folate and affecting nucleic acid synthesis in microorganisms.

Antimicrobial Activity

Similar to other sulfonamides, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. For instance, studies have indicated that it can inhibit growth in pathogens like Escherichia coli and Staphylococcus aureus.

Antiparasitic Potential

Research indicates potential antitrypanosomal and antiplasmodial activities, suggesting that derivatives of this compound may serve as lead candidates for treating diseases like malaria and Chagas disease.

Table 2: Summary of Biological Activities

| Activity Type | Organisms Tested | Observations |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Effective inhibition |

| Antiparasitic | Trypanosoma spp., Plasmodium spp. | Potential lead candidates |

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics like ceftriaxone. The compound exhibited comparable inhibition zones against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as an alternative treatment option .

- Antiparasitic Activity : A study focused on the synthesis of novel derivatives based on this compound revealed enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives showed improved selectivity and reduced cytotoxicity compared to existing treatments.

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in drug development. It serves as a scaffold for synthesizing more complex molecules aimed at treating infections caused by resistant strains of bacteria and parasites.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N,N-dimethylpyrimidine-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, Patel et al. (2007) developed guanylsulfonamides by reacting sulfonamide intermediates with substituted pyrimidine precursors under reflux in polar aprotic solvents like DMF or NMP . Optimization includes solvent selection (e.g., isopropanol or methanol for better yields), temperature control (60–100°C), and purification via column chromatography. Evidence from similar compounds suggests that introducing dimethylamine groups may require protecting-group strategies to prevent side reactions .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions and amine proton environments. For example, the dimethylamino group typically shows singlet peaks at δ ~2.8–3.2 ppm .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns and π-π stacking can be analyzed using graph-set notation (e.g., Etter’s rules) to interpret supramolecular interactions .

Q. What solvents and conditions are suitable for solubility studies of this compound?

Methodological Answer: Solubility can be screened using solvents like methanol, DMSO, or isopropanol (common in sulfonamide studies). Evidence from sulfonamide mixtures highlights methanol as effective for HPLC analysis, while DMSO is suitable for biological assays but may require stability testing (e.g., decomposition over 72 hours at 25°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer: Graph-set analysis (Bernstein et al., 1995) can classify hydrogen bonds (e.g., motifs) in crystal structures. For pyrimidine sulfonamides, the sulfonamide group often acts as a hydrogen-bond donor/acceptor, forming chains or dimers. Computational tools like Mercury (CCDC) can visualize these interactions, while thermal analysis (TGA/DSC) assesses stability .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

Methodological Answer: Stability studies should monitor degradation in DMSO or aqueous buffers using HPLC/LC-MS. Procházková et al. (2012) demonstrated that 5-aminopyrimidines degrade in DMSO within days; thus, lyophilization or storage at -80°C in inert solvents (e.g., ethanol) is recommended .

Q. What strategies improve the bioactivity of derivatives through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the pyrimidine C5 position to enhance antimicrobial activity, as shown in sulfonamide derivatives .

- Hybridization : Combine with bioactive scaffolds (e.g., thienopyrimidines) to target enzymes like thymidine phosphorylase .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent concentration). Re-evaluate activity using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cellular). Elangovan et al. (2021) resolved such issues by comparing computational docking results with experimental IC values .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydrofolate reductase).

- MD Simulations : GROMACS or AMBER can assess binding stability over time. Elangovan et al. validated docking poses with DFT calculations for sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.